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molecular formula C9H10N2O B037769 (1-methyl-1H-benzo[d]imidazol-5-yl)methanol CAS No. 115576-91-5

(1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Cat. No. B037769
M. Wt: 162.19 g/mol
InChI Key: FNWIOHZJMSLWCF-UHFFFAOYSA-N
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Patent
US07176322B2

Procedure details

A solution of methyl 1-methylbenzimidazole-5-carboxylate (1.6 g, 8.42 mmol) in dry THF (80 mL) was treated with LiAlH4 (1.59 g, 42.1 mmol) and the mixture stirred for 2 hours. 1.5 mL of 5% NaOH solution was then added, and the solid which precipitated was filtered through diatomaceous earth. The filtrate was collected and the solvent removed under reduced pressure to give 0.8 g of the title compound.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([C:11](OC)=[O:12])=[CH:10][C:5]=2[N:4]=[CH:3]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>C1COCC1>[OH:12][CH2:11][C:9]1[CH:8]=[CH:7][C:6]2[N:2]([CH3:1])[CH:3]=[N:4][C:5]=2[CH:10]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
CN1C=NC2=C1C=CC(=C2)C(=O)OC
Name
Quantity
1.59 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid which precipitated
FILTRATION
Type
FILTRATION
Details
was filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=CC2=C(N(C=N2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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